molecular formula C7H11NO3 B3012001 Proline, 2-methyl-5-oxo-, methyl ester CAS No. 56145-24-5

Proline, 2-methyl-5-oxo-, methyl ester

Cat. No.: B3012001
CAS No.: 56145-24-5
M. Wt: 157.169
InChI Key: FAPIFZJXPJMDIK-UHFFFAOYSA-N
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Scientific Research Applications

Proline, 2-methyl-5-oxo-, methyl ester has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for Proline, 2-methyl-5-oxo-, methyl ester was not found in the web search results, it’s generally important to handle all chemical compounds with care, using personal protective equipment as required, and to avoid releasing them into the environment .

Preparation Methods

The synthesis of Proline, 2-methyl-5-oxo-, methyl ester typically involves the esterification of 2-methyl-5-oxo-proline. One common method includes the reaction of 2-methyl-5-oxo-proline with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Proline, 2-methyl-5-oxo-, methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Mechanism of Action

The mechanism of action of Proline, 2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The ester group can undergo hydrolysis to release the active proline derivative, which can then participate in metabolic pathways .

Comparison with Similar Compounds

Proline, 2-methyl-5-oxo-, methyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct reactivity and solubility characteristics, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPIFZJXPJMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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